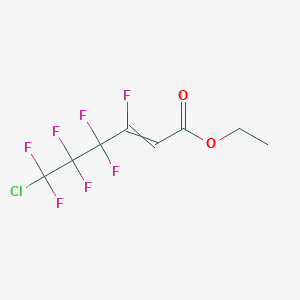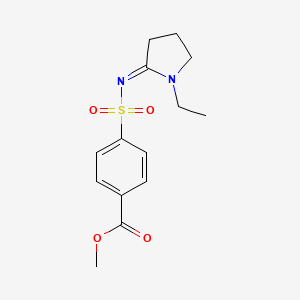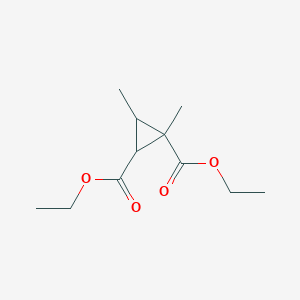
1,2-Cyclopropanedicarboxylic acid, 1,3-dimethyl-, diethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Cyclopropanedicarboxylic acid, 1,3-dimethyl-, diethyl ester is an organic compound with the molecular formula C10H16O4 It is a derivative of cyclopropane, a three-membered carbon ring, and contains two ester functional groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Cyclopropanedicarboxylic acid, 1,3-dimethyl-, diethyl ester typically involves the reaction of diethyl malonate with 1,2-dibromoethane in the presence of a strong base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the cyclopropane ring. The reaction conditions include:
- Temperature: 25°C
- Reaction Time: 2 hours
- Solvent: Aqueous sodium hydroxide solution
- Workup: Acidification with hydrochloric acid, followed by extraction with ether .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-purity this compound.
化学反応の分析
Types of Reactions: 1,2-Cyclopropanedicarboxylic acid, 1,3-dimethyl-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The ester groups can be oxidized to carboxylic acids using strong oxidizing agents such as potassium permanganate.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed:
Oxidation: 1,2-Cyclopropanedicarboxylic acid, 1,3-dimethyl-.
Reduction: 1,2-Cyclopropanedicarboxylic acid, 1,3-dimethyl-, diol.
Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.
科学的研究の応用
1,2-Cyclopropanedicarboxylic acid, 1,3-dimethyl-, diethyl ester has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
作用機序
The mechanism of action of 1,2-Cyclopropanedicarboxylic acid, 1,3-dimethyl-, diethyl ester involves its interaction with various molecular targets and pathways. The cyclopropane ring’s strained nature makes it highly reactive, allowing it to participate in ring-opening reactions and form new bonds with other molecules. The ester groups can undergo hydrolysis to release the corresponding carboxylic acids, which can further interact with biological targets or participate in chemical reactions .
類似化合物との比較
- 1,1-Cyclopropanedicarboxylic acid, diethyl ester
- 1,2-Cyclopropanedicarboxylic acid, 3-methylene-, diethyl ester
- Dimethyl 1,1-cyclopropanedicarboxylate
Comparison: 1,2-Cyclopropanedicarboxylic acid, 1,3-dimethyl-, diethyl ester is unique due to the presence of two methyl groups on the cyclopropane ring, which can influence its reactivity and steric properties. Compared to its analogs, this compound may exhibit different chemical behavior and biological activity due to these structural differences .
特性
CAS番号 |
140244-70-8 |
|---|---|
分子式 |
C11H18O4 |
分子量 |
214.26 g/mol |
IUPAC名 |
diethyl 1,3-dimethylcyclopropane-1,2-dicarboxylate |
InChI |
InChI=1S/C11H18O4/c1-5-14-9(12)8-7(3)11(8,4)10(13)15-6-2/h7-8H,5-6H2,1-4H3 |
InChIキー |
UOVYHPNLBIPKPR-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1C(C1(C)C(=O)OCC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


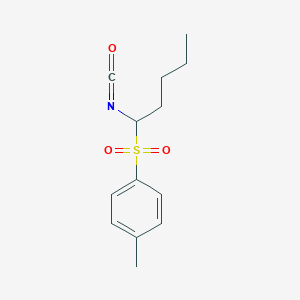
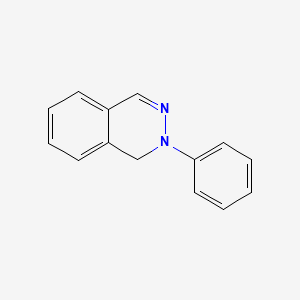
![Dimethyl [(2R)-2-amino-2-phenylethyl]phosphonate](/img/structure/B14272628.png)
![4-[(Hexylsulfanyl)methyl]-1,3-dioxolane](/img/structure/B14272630.png)
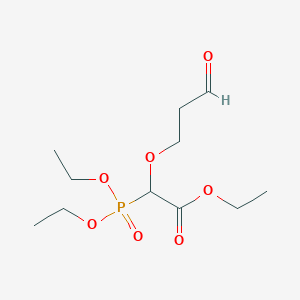
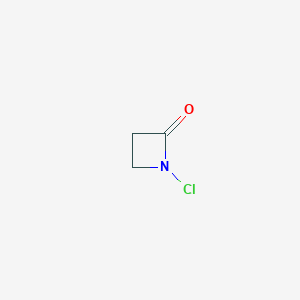
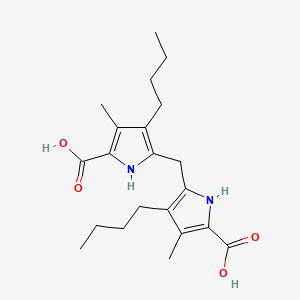
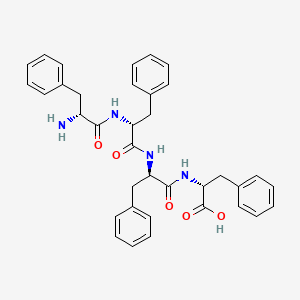
![1-Methyl-5-[(thiophen-3-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B14272662.png)
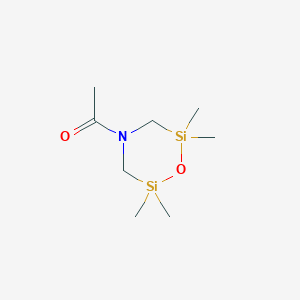
![Ethyl 2-[(benzyloxy)methoxy]propanoate](/img/structure/B14272674.png)
![Silane, (1,1-dimethylethyl)[(2S)-4-iodo-2-methylbutoxy]dimethyl-](/img/structure/B14272686.png)
